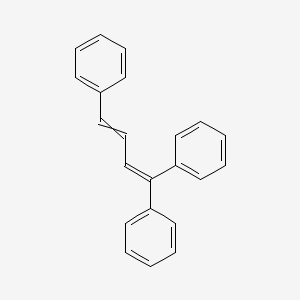
1,1',1''-(1,3-Butadien-1-yl-4-ylidene)trisbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene is an organic compound with the molecular formula C16H14. It is a derivative of butadiene, featuring two phenyl groups attached to the 1 and 4 positions of the butadiene chain. This compound is known for its conjugated system, which imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene typically involves the reaction of benzaldehyde with cinnamaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a dehydration step to form the conjugated diene system. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine, with the reaction mixture being heated under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
[(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism by which [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene exerts its effects involves its interaction with molecular targets through its conjugated diene system. This system allows for electron delocalization, which can facilitate interactions with enzymes, receptors, and other biomolecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,4-Diphenyl-1,3-butadiene: A closely related compound with similar structural features but different stereochemistry.
1,4-Diphenylbutadiene-cis,cis: Another stereoisomer with distinct physical and chemical properties.
(E,Z)-1,4-diphenyl-1,3-butadiene: A stereoisomer with a different arrangement of the phenyl groups.
Uniqueness: [(3E)-1,4-diphenyl-buta-1,3-dienyl]-benzene is unique due to its specific (3E) configuration, which influences its reactivity and interactions with other molecules. This configuration can affect the compound’s stability, electronic properties, and suitability for various applications.
Eigenschaften
CAS-Nummer |
18720-11-1 |
|---|---|
Molekularformel |
C22H18 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1,4-diphenylbuta-1,3-dienylbenzene |
InChI |
InChI=1S/C22H18/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-18H |
InChI-Schlüssel |
ZXJYAYKVSJJDNO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















